

An In-depth Technical Guide to the Cell Permeability of Z-VDVAD-FMK

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Compound of Interest

Compound Name: Z-VDVA-(DL-Asp)-FMK

Cat. No.: B6303562

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability, mechanism of action, and experimental considerations for the caspase-2 inhibitor, Z-VDVAD-FMK. This information is intended to support research and drug development efforts involving the modulation of apoptotic pathways.

Core Concepts: Understanding Z-VDVAD-FMK

Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as a specific and irreversible inhibitor of caspase-2.^{[1][2][3][4]} Its full chemical name is benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone.^[4] The key structural features that contribute to its function and cell permeability include:

- **Peptide Sequence (VDVAD):** This sequence is recognized by caspase-2, providing specificity.
- **N-terminal Benzyloxycarbonyl (Z) group:** This modification enhances the hydrophobicity of the peptide, which is a common strategy to improve cell membrane penetration.^[2]
- **O-methylated Aspartic Acid Residues:** The aspartic acid residues in the peptide sequence are O-methylated. This modification neutralizes the negative charge of the carboxylic acid side chains, which significantly enhances the compound's stability and ability to cross the cell membrane.^{[5][6][7]}

- C-terminal Fluoromethylketone (FMK) group: This reactive group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[\[2\]](#)[\[8\]](#)

By irreversibly binding to caspase-2, Z-VDVAD-FMK effectively blocks its proteolytic activity, thereby inhibiting downstream events in specific apoptotic signaling pathways.[\[1\]](#)[\[4\]](#)[\[9\]](#) While it is a potent inhibitor of caspase-2, it has also been reported to inhibit caspases 3 and 7.[\[4\]](#)

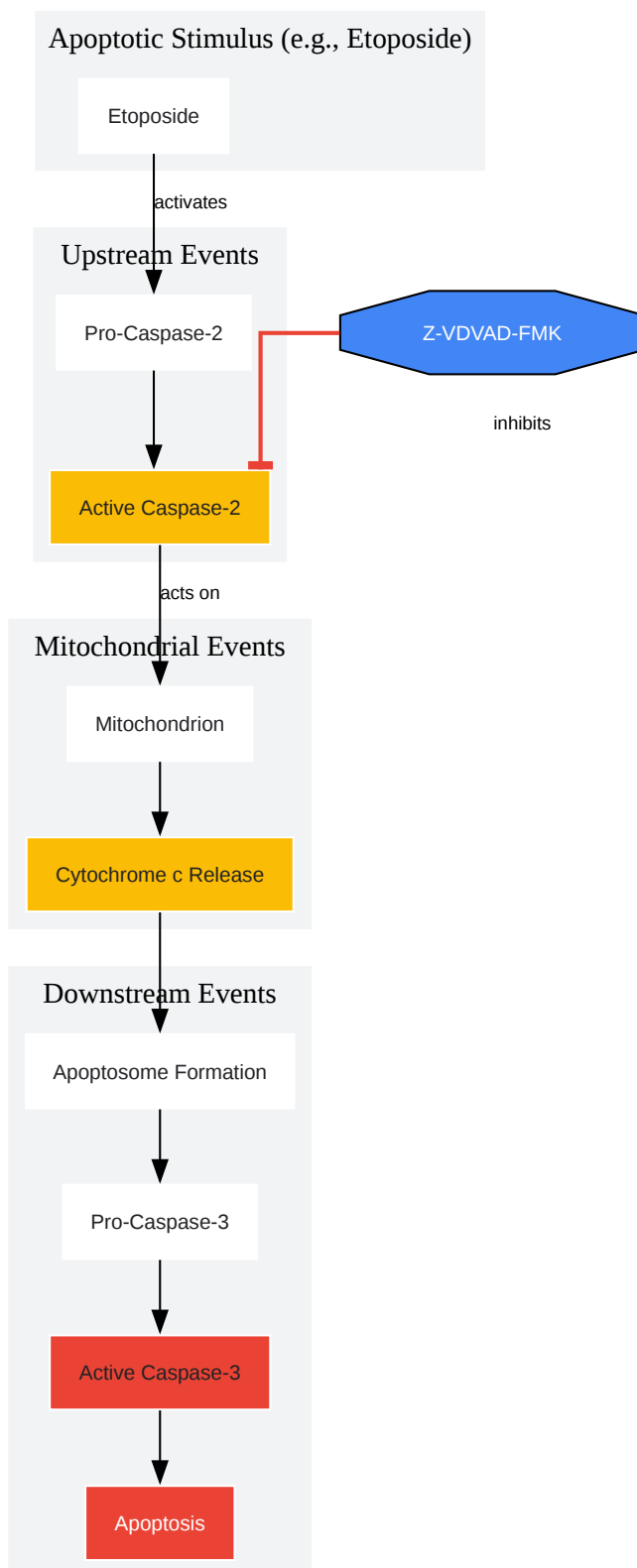
Quantitative Data on Biological Activity

While specific quantitative metrics for the cell permeability of Z-VDVAD-FMK (such as the apparent permeability coefficient, Papp) are not readily available in the public domain, the effective concentrations used in various cell-based assays provide an indirect measure of its ability to reach its intracellular target.

Cell Line	Stimulus	Z-VDVAD-FMK Concentration	Observed Effect
HMEC-1	Thrombin	2 μ M	Greatly inhibits Rho-kinase (ROCK-II) activity. [1]
Jurkat T-lymphocytes	Etoposide	Not specified	Attenuates cytochrome c release and other apoptotic manifestations. [4]
Bovine brain microvessel endothelial cells	Oxyhemoglobin (OxyHb)	Not specified	Significantly reduced cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage. [4]
Various cell types	Lovastatin	100 μ M	Significantly reduces Lovastatin-induced loss of DNA by 19.1 \pm 8.3% and reduces apoptosis. [1]

Signaling Pathways Involving Z-VDVAD-FMK

Z-VDVAD-FMK primarily interferes with apoptotic pathways where caspase-2 acts as an initiator caspase. One such pathway involves the cellular response to DNA damage. In this context, caspase-2 can be activated upstream of the mitochondria, leading to the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3.



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Apoptotic pathway inhibited by Z-VDVAD-FMK.

Experimental Protocols for Assessing Cell Permeability

While a specific, published protocol for quantifying the cell permeability of Z-VDVAD-FMK is not available, established methods such as the Caco-2 permeability assay can be readily adapted for this purpose. This assay is considered a gold standard for predicting in vivo drug absorption.^[10]

Objective: To determine the apparent permeability coefficient (P_{app}) of Z-VDVAD-FMK across a Caco-2 cell monolayer.

Materials:

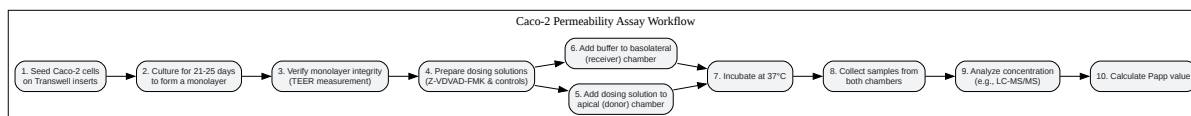
- Caco-2 cells
- Transwell inserts (e.g., 24-well format)
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
- Hanks' Balanced Salt Solution (HBSS)
- Z-VDVAD-FMK
- High permeability control (e.g., caffeine)
- Low permeability control (e.g., mannitol)
- Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

- Cell Seeding and Differentiation:
 - Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
 - Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
- Permeability Assay (Apical to Basolateral):
 - Wash the cell monolayer with pre-warmed HBSS.
 - Equilibrate the cells in HBSS for 30 minutes at 37°C.[\[11\]](#)
 - Prepare the dosing solution of Z-VDVAD-FMK and control compounds in HBSS.
 - Remove the equilibration buffer from the apical (donor) and basolateral (receiver) chambers.
 - Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
[\[11\]](#)
 - Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[\[11\]](#)
 - At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
- Sample Analysis:
 - Determine the concentration of Z-VDVAD-FMK in the collected samples using a validated analytical method such as LC-MS/MS.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the following equation:
 - $P_{app} = (dQ/dt) / (A * C_0)$
 - Where:
 - dQ/dt is the rate of permeation of the compound across the cells.
 - A is the surface area of the membrane.

- C0 is the initial concentration of the compound in the donor chamber.[11]



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